Bis(4-chlorophenyl)phosphine oxide
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H8Cl2OP+ |
|---|---|
Molecular Weight |
270.07 g/mol |
IUPAC Name |
bis(4-chlorophenyl)-oxophosphanium |
InChI |
InChI=1S/C12H8Cl2OP/c13-9-1-5-11(6-2-9)16(15)12-7-3-10(14)4-8-12/h1-8H/q+1 |
InChI Key |
XTVWEDTUQZSZTA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1[P+](=O)C2=CC=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Synthetic Methodologies for Bis 4 Chlorophenyl Phosphine Oxide and Analogues
Oxidation-Based Preparations
A principal route to tertiary phosphine (B1218219) oxides is the oxidation of their corresponding tertiary phosphines. wikipedia.org This transformation is a fundamental process in organophosphorus chemistry.
Oxidation of Bis(4-chlorophenyl)phosphine Precursors
The direct oxidation of bis(4-chlorophenyl)phosphine is a common and straightforward method for preparing bis(4-chlorophenyl)phosphine oxide. This process involves the conversion of the trivalent phosphorus center in the phosphine to a pentavalent phosphine oxide. Various oxidizing agents can be employed to facilitate this transformation.
Common oxidizing agents include:
Hydrogen Peroxide (H₂O₂): A readily available and effective oxidant for converting less basic phosphines to their oxides. wikipedia.org
Air/Oxygen (O₂): While some trialkylphosphines can be oxidized by atmospheric oxygen at room temperature, this method can be slow and is often undesirable due to the difficulty in controlling the reaction. wikipedia.orgrsc.org
Potassium Permanganate (KMnO₄): A strong oxidizing agent capable of effecting the desired transformation.
The choice of oxidant and reaction conditions, such as solvent and temperature, can significantly influence the reaction's yield and purity.
Catalytic Oxidation Routes
To enhance the efficiency and sustainability of the oxidation process, catalytic methods have been developed. These routes often utilize transition metal catalysts to activate a milder oxidant, such as molecular oxygen, under more controlled conditions. While specific catalytic systems for bis(4-chlorophenyl)phosphine are not extensively detailed in the provided results, the general principle involves the use of metal complexes that can facilitate the oxygen transfer to the phosphine. For instance, sterically shielded phosphines exhibit slower oxidation rates, highlighting the influence of ligand properties on the reaction. rsc.org
Grignard Reagent-Mediated Syntheses
Grignard reagents are powerful nucleophiles widely used in organic synthesis to form carbon-carbon and carbon-heteroatom bonds. byjus.com Their application in the synthesis of phosphine oxides is a well-established and versatile strategy. beilstein-journals.orgnih.gov
Nucleophilic Substitution with Diethyl Phosphite (B83602)
A common and effective method for synthesizing secondary phosphine oxides involves the reaction of a Grignard reagent with diethyl phosphite. researchgate.net In the case of this compound, 4-chlorophenylmagnesium bromide is reacted with diethyl phosphite. This reaction proceeds via a double nucleophilic substitution on the phosphorus atom, followed by hydrolysis, to yield the desired diarylphosphine oxide. This method is advantageous as it allows for the construction of the C-P bonds and the phosphine oxide functionality in a single pot. Research has shown that secondary phosphine oxides can be prepared in high yields (84-86%) using this approach. researchgate.net
| Reactant 1 | Reactant 2 | Product | Yield | Reference |
| 4-chlorophenylmagnesium bromide | Diethyl phosphite | This compound | High | researchgate.net |
| Alkyl/Arylmagnesium bromide | Diethyl phosphite | Secondary Phosphine Oxides | 84-86% | researchgate.net |
Reactions Involving Phenylphosphine (B1580520) Metallation
While direct metallation of a phenylphosphine followed by reaction with a chloro-aromatic compound is a conceivable route, a more common approach involves the reaction of Grignard reagents with phosphorus halides. The reaction of an aryl Grignard reagent, such as phenylmagnesium bromide, with phosphorus trichloride (B1173362) (PCl₃) can lead to the formation of triarylphosphines, which can then be oxidized. nih.gov However, controlling the degree of substitution can be challenging.
Alternatively, the reaction of a Grignard reagent with a dichlorophosphine, like dichlorophenylphosphine, can be used to synthesize asymmetric phosphines. nih.gov For the synthesis of this compound, a more direct approach is the reaction of 4-chlorophenylmagnesium bromide with phosphoryl chloride (POCl₃). wikipedia.org This reaction can provide the target compound, although careful control of stoichiometry is necessary to avoid the formation of byproducts.
Advanced and Specialized Synthetic Routes
Modern synthetic chemistry offers several advanced methodologies for the formation of C-P bonds, providing alternative pathways to this compound and its analogues.
One prominent advanced method is the Hirao reaction , a palladium-catalyzed cross-coupling of a P(O)H compound with an aryl halide. rsc.orgrsc.org This reaction can be applied to the synthesis of aryldiphenylphosphine oxides by coupling diphenylphosphine (B32561) oxide with an aryl bromide. rsc.org A "green" variation of this reaction utilizes a ligand-free Pd(OAc)₂ catalyst under microwave and solvent-free conditions. rsc.orgrsc.org For instance, the coupling of 4-chlorobromobenzene with diethyl phosphite has been achieved with high conversion rates. rsc.org
Table of Hirao Coupling Reaction Data
| Aryl Halide | P(O)H Compound | Catalyst | Conditions | Conversion/Yield | Reference |
|---|---|---|---|---|---|
| 4-chlorobromobenzene | Diethyl phosphite | Pd(OAc)₂ | 175 °C, 10 min, MW | 95% conversion, 83% yield | rsc.org |
Furthermore, nickel-catalyzed coupling reactions have been reported for the synthesis of tertiary phosphine oxides. For example, the coupling of arylboronic acids with H-phosphine oxides in the presence of a nickel catalyst can produce triarylphosphine oxides in very good yields. organic-chemistry.org Another strategy involves a quaternization-Wittig reaction sequence, where a tertiary phosphine is quaternized with an aryl bromide, and the resulting phosphonium (B103445) salt undergoes a Wittig reaction with an aldehyde to furnish the phosphine oxide. acs.org
Visible-Light-Promoted Phosphinylation Strategies
Visible-light photoredox catalysis has become a powerful method for forming C–P bonds under mild conditions, often circumventing the need for high temperatures or aggressive reagents. nih.gov These reactions use light to generate highly reactive radical intermediates from aryl halides. nih.gov
One prominent strategy involves the phosphinylation of aryl halides. Aryl radicals can be generated from the corresponding aryl halide through a visible-light-induced electron transfer process, sometimes promoted by a base. nih.gov These aryl radicals can then be trapped by a phosphorus-containing species, like a secondary phosphine oxide or a phosphite, to form the desired C-P bond. For instance, a method for the photocatalyst-free C(sp²)–P coupling of aryl halides with trialkylphosphites has been developed, proceeding through an electron-donor-acceptor (EDA) complex. rsc.org While this yields phosphonates, the underlying principle of aryl radical generation and capture is relevant.
A general representation of this process involves the photoexcitation of an EDA complex formed between the aryl halide (e.g., 4-chlorobromobenzene) and a suitable electron donor, leading to the formation of an aryl radical, which then reacts with the phosphorus source. rsc.orgrsc.org
Key Features of Visible-Light-Promoted Phosphinylation:
Mild Conditions: Reactions are often conducted at room temperature.
High Functional Group Tolerance: The gentle nature of the reaction allows for the use of complex substrates. iu.edu
Catalyst-Free Options: Some methods proceed without a dedicated photocatalyst, relying on the formation of an EDA complex between the reactant and a base or additive. rsc.orgrsc.org
Tandem Phosphination-Decarboxylation-Oxidation Protocols for β-Ketophosphine Oxides
Tandem reactions, which combine multiple synthetic steps into a single operation, provide significant gains in efficiency and atom economy. A notable example is the copper-catalyzed tandem phosphination-decarboxylation-oxidation of alkynyl acids with H-phosphine oxides to produce β-ketophosphine oxides. rsc.orgepa.govrsc.org This process involves the formation of a C-P bond and a keto group in one pot. rsc.org
In this reaction, a copper salt catalyzes the coupling of an H-phosphine oxide with an alkynyl acid, which then undergoes decarboxylation and oxidation to yield the final β-ketophosphine oxide product. rsc.orgrsc.org Although the final product is not a simple diarylphosphine oxide, this methodology showcases an advanced strategy for C-P bond formation via a radical process involving organophosphorus radicals. rsc.org The development of related decarboxylative cross-coupling reactions could pave the way for more direct routes to diarylphosphine oxides from different starting materials.
| Reactants | Catalyst/Reagents | Product Type | Key Feature |
| Alkynyl Acid, H-phosphine oxide | CuSO₄·5H₂O, TBHP | β-Ketophosphine oxide | Tandem reaction forming C-P and C=O bonds. rsc.orgepa.gov |
Lewis Acid-Controlled Regioselective Phosphorylation Approaches
Lewis acids are instrumental in controlling the regioselectivity of electrophilic aromatic substitution reactions, including C-P bond formation. The Friedel-Crafts reaction is a classic and effective method for synthesizing diarylphosphine oxides. acs.org
In this approach, a phosphorus electrophile, such as phosphorus trichloride or a dichlorophosphine, reacts with an aromatic compound like chlorobenzene (B131634) in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃). The Lewis acid activates the phosphorus reagent, facilitating the electrophilic attack on the aromatic ring. The reaction can be controlled to produce the desired diarylphosphine oxide. For example, reacting chlorobenzene with phosphorus trichloride and aluminum chloride can yield (4-chlorophenyl)phosphine dichloride, which can be further reacted to form the final product.
Modern advancements focus on using catalytic amounts of Lewis acids or exploring milder, more selective catalysts to improve the environmental profile and ease of handling. nih.govnih.gov Dual catalysis systems, combining a Lewis acid and a Lewis base, have also been explored for other types of arene functionalization and could be conceptually applied here. nih.gov
Silver(I)-Catalyzed Para-Selective Phosphonation Reactions
Achieving high regioselectivity, particularly para-selectivity, in C-H functionalization is a significant synthetic goal. Silver-catalyzed reactions have emerged as a promising tool for this purpose. A recently developed protocol demonstrates the highly para-selective phosphonation of 2-aryloxazolines using a silver(I) catalyst. rsc.orgresearchgate.net
This method proceeds via a cross-dehydrogenation coupling mechanism. rsc.org The oxazoline (B21484) group on the aromatic substrate acts as a directing group, guiding the phosphonation to the para position. rsc.orgresearchgate.net The reaction of a 2-aryloxazoline with a diarylphosphine oxide in the presence of a silver catalyst and an oxidant (like K₂S₂O₈) affords the para-phosphonated product with good functional group tolerance. researchgate.net Mechanistic studies suggest the reaction involves a radical pathway. rsc.org While this specific protocol requires a directing group that would later need to be removed or converted, it highlights a state-of-the-art strategy for achieving the precise installation of a phosphine oxide group at the para position of an aryl ring, which is directly relevant to the structure of this compound.
| Substrate | Reagent | Catalyst/Oxidant | Selectivity | Reference |
| 2-Aryloxazoline | Diarylphosphine oxide | Ag(I) salt, K₂S₂O₈ | High para-selectivity | rsc.orgresearchgate.net |
Industrial Production Considerations and Scalability
The transition of a synthetic methodology from a laboratory curiosity to a viable industrial process depends on a rigorous evaluation of scalability, cost, safety, and environmental impact. For this compound, traditional methods often clash with modern requirements for sustainability and efficiency.
Historically, the industrial synthesis of diarylphosphine oxides has relied on stoichiometric organometallic reagents, such as the Grignard reaction. This involves reacting a phosphorus halide (e.g., phosphorus oxychloride) with a Grignard reagent prepared from an aryl halide (e.g., 4-chlorophenylmagnesium bromide). While reliable, this method generates large quantities of salt waste and requires careful handling of pyrophoric reagents.
Evaluating the scalability of the modern methods discussed above reveals several challenges and opportunities:
Visible-Light-Promoted Reactions: The primary hurdle for scaling up photocatalysis is the limited penetration of light into large reaction vessels. bwise.kradvancedsciencenews.com This "photon problem" can lead to inefficient conversions. advancedsciencenews.com However, the development of continuous flow reactors and flat-plate reactors offers a promising solution by ensuring uniform irradiation of the reaction mixture. perfectlight.com.cnresearchgate.net The cost and long-term stability of photocatalysts are also critical economic factors. mdpi.com
Tandem Reactions: These protocols are highly desirable for industrial applications because they reduce the number of separate processing steps, which in turn minimizes solvent usage, waste generation, and production time. rsc.org Successful scaling depends on managing the reaction exotherm and ensuring the stability of all intermediates in the one-pot system.
Lewis Acid-Catalyzed Reactions: Friedel-Crafts chemistry is a mature technology in the chemical industry. acs.org However, the use of stoichiometric quantities of strong Lewis acids like AlCl₃ raises concerns about corrosive waste streams and difficult workups. The future of this method on an industrial scale relies on developing robust, recyclable, and more environmentally benign catalytic systems.
Spectroscopic and Structural Elucidation of Bis 4 Chlorophenyl Phosphine Oxide and Derivatives
X-ray-Based Structural Analysis
X-ray techniques are indispensable for determining the three-dimensional structure of crystalline solids and probing the electronic states of elements within a material. wikipedia.orgyoutube.com These methods provide fundamental data on bond lengths, bond angles, and electron distribution, which are crucial for understanding the chemical and physical properties of phosphine (B1218219) oxides.
While a specific crystal structure for bis(4-chlorophenyl)phosphine oxide is not readily found in the surveyed literature, extensive X-ray diffraction studies have been conducted on analogous diarylphosphine oxides and their metal complexes. These studies offer significant insights into the expected structural features of the title compound.
Phosphine oxides typically coordinate to metal centers through the phosphoryl oxygen atom, acting as hard Lewis bases. wikipedia.org The coordination process generally leads to a slight elongation of the P=O bond. For instance, in triphenylphosphine (B44618) oxide, the P-O bond length is approximately 1.48 Å. wikipedia.org Upon complexation, as seen in NiCl₂[OP(C₆H₅)₃]₂, this bond lengthens to 1.51 Å. wikipedia.org This elongation is consistent with the stabilization of the ionic resonance structure of the P=O bond upon coordination to a metal. wikipedia.org The geometry at the phosphorus atom remains tetrahedral. wikipedia.org
The structural versatility of phosphine oxide ligands is evident in the variety of complexes they form. For example, 4,6-bis(diphenylphosphinoylmethyl)dibenzofuran and 4,6-bis(diphenylphosphinoyl)dibenzofuran coordinate to lanthanide and actinide ions in a bidentate fashion through the two phosphoryl oxygen atoms. nih.gov Similarly, unsymmetrical bis(phosphine) oxides have been synthesized and their coordination chemistry explored, with crystal structures of platinum and copper complexes being determined. umn.eduresearchgate.net In a disilver complex with a hybrid phosphine-phosphine oxide ligand, (o-Ph₂PC₆H₄)₂P(O)H, X-ray diffraction analysis revealed that deprotonation of the phosphine oxide group leads to a dinuclear structure where the anionic phosphide (B1233454) oxide unit participates in intermolecular interactions. acs.org
Secondary phosphine oxides, such as [CH₂=CH(CH₂)₅]₂HPO, have also been characterized by single-crystal X-ray diffraction, providing detailed structural parameters for this class of compounds. researchgate.net The ability to isolate and structurally characterize even transient species like triarylphosphine radical cations has further expanded the understanding of the structural possibilities within this compound class, showing that the geometry can range from relaxed pyramidal to fully planar depending on the steric bulk of the aryl substituents. nih.gov
Table 1: Selected Bond Lengths in Phosphine Oxide Complexes
| Compound/Complex | Bond | Bond Length (Å) | Citation |
|---|---|---|---|
| Triphenylphosphine oxide | P-O | 1.48 | wikipedia.org |
| NiCl₂[OP(C₆H₅)₃]₂ | P-O | 1.51 | wikipedia.org |
| NiCl₂[OP(C₆H₅)₃]₂ | Ni-O | 1.96 | wikipedia.org |
| [Ag₂((o-Ph₂PC₆H₄)₂P(O))₂] | Ag-Ag | 2.9401(4) - 2.9427(6) | acs.org |
| [Ag₂((o-Ph₂PC₆H₄)₂P(O))₂(μ₂-X)]⁻ (X=Cl, Br) | O(1)-O(2) | 2.478(6) - 2.481(4) | acs.org |
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of atoms within the top few nanometers of a material's surface. carleton.eduwikipedia.org For phosphine oxides, XPS provides valuable information on the electronic environment of the phosphorus and oxygen atoms.
Studies on phosphine oxide monolayers adsorbed on SiO₂ surfaces have shown that the nature of the substituents on the phosphorus atom significantly influences the surface bonding interactions. berkeley.edu The P2p binding energy of the phosphine oxide shifts upon interaction with the surface. For triethylphosphine (B1216732) oxide, a shift (Δ) of +2.0 eV in the P2p binding energy was observed for the monolayer compared to the bulk material. berkeley.edu In contrast, for triphenylphosphine oxide, a smaller shift of +0.6 eV was recorded, suggesting weaker surface interactions. berkeley.edu This difference is attributed to the less electron-donating nature of the phenyl groups compared to the ethyl groups, which results in a less polarized P=O bond. berkeley.edu An increase in the P2p binding energy generally indicates a decrease in electron density around the phosphorus atom, consistent with the formation of binding interactions at the surface. berkeley.edu
XPS is also effective in analyzing the interaction of phosphine oxides with metal ions. In a study of a phosphine-functionalized silica (B1680970) gel used for lead adsorption, the high-resolution XPS spectrum in the P 2p region showed a significant shift upon Pb(II) coordination. mdpi.com Before interaction with lead, the P 2p₃/₂ peak for the phosphine group was at 132.19 eV. mdpi.com After lead adsorption, this peak shifted to 138.70 eV, indicating a strong interaction between the phosphorus atom and the lead cation. mdpi.com Such shifts in binding energy confirm the participation of the phosphorus center in the metal coordination. mdpi.com The technique can also be used to follow changes in the oxidation state of elements in more complex systems, such as hexacyanoferrate intercalated in hydrotalcite. nih.gov
Table 2: XPS P2p Binding Energies for Selected Phosphine Oxides
| Compound | Condition | P2p Binding Energy (eV) | Citation |
|---|---|---|---|
| Triethylphosphine oxide | Bulk | 133.2 | berkeley.edu |
| Triethylphosphine oxide | Monolayer on SiO₂ | 135.2 | berkeley.edu |
| Triphenylphosphine oxide | Bulk | 133.4 | berkeley.edu |
| Triphenylphosphine oxide | Monolayer on SiO₂ | 134.0 | berkeley.edu |
| Phosphine-functionalized silica gel (SG-APT4PP) | Before Pb(II) adsorption | 132.19 (P 2p₃/₂) | mdpi.com |
| Phosphine-functionalized silica gel (SG-APT4PP-Pb) | After Pb(II) adsorption | 138.70 (P 2p₃/₂) | mdpi.com |
Other Spectroscopic Characterization Methods
Beyond X-ray techniques, photoluminescence spectroscopy is a powerful tool for investigating the excited-state properties of phosphine oxide derivatives, which are of growing interest for applications in optoelectronics and sensing.
The P=O group in phosphine oxides plays a crucial role in determining their luminescent properties. tandfonline.com Its electron-withdrawing nature can effectively tune the electron cloud distribution of a chromophore, enhancing photoluminescence quantum yields (φPL). tandfonline.com This allows for the design of molecules exhibiting fluorescence, phosphorescence, and thermally activated delayed fluorescence (TADF). tandfonline.comrsc.org
The luminescence of phosphine oxide compounds can be highly sensitive to their chemical environment and intermolecular interactions. For example, a dinuclear silver complex featuring a mixed phosphine-phosphine oxide ligand demonstrates remarkable alteration of its photoluminescence in response to secondary bonding interactions. acs.org In the solid state, intermolecular hydrogen bonding can shift the emission from red (644 nm) to green-yellow (539 nm). acs.org Further chemical modification, such as hydrohalogenation or borylation, leads to a gradual hypsochromic (blue) shift of the luminescence, reaching 489 nm. acs.org
Phosphine oxides are also used as ligands to sensitize the luminescence of lanthanide ions. nih.gov Bis(phosphine oxide) ligands can efficiently coordinate to Eu³⁺ and Tb³⁺ ions, leading to strong metal-centered luminescence through an "antenna effect," where the organic ligand absorbs light and transfers the energy to the metal ion. nih.gov Furthermore, phosphine oxide derivatives have been developed as high-performance host materials for organic light-emitting diodes (OLEDs). A ternary donor-acceptor-acceptor molecule incorporating carbazole, triazine, and diphenylphosphine (B32561) oxide moieties exhibits TADF with a high triplet energy (2.93 eV) and a small singlet-triplet splitting, enabling highly efficient blue phosphorescent OLEDs. rsc.org The bulky diphenylphosphine oxide group helps to suppress intermolecular quenching, contributing to the high efficiency and stability of the device. rsc.org
Chemical Reactivity and Mechanistic Investigations of Bis 4 Chlorophenyl Phosphine Oxide
Oxidation Reactions to Higher Oxidation States
Tertiary phosphine (B1218219) oxides (R₃PO), such as Bis(4-chlorophenyl)phosphine oxide, are characterized by a highly stable phosphorus-oxygen double bond. rsc.orgnih.gov This stability means that they are generally resistant to further oxidation under standard conditions. The phosphorus atom is already in a high oxidation state (+5), and the P=O bond is strong and polar.
While secondary phosphine oxides (R₂P(O)H) can tautomerize to phosphinous acids (R₂POH) and subsequently be oxidized to phosphinic acids (R₂P(O)OH), tertiary phosphine oxides lack the necessary P-H bond for this pathway to occur. wikipedia.org Reactions involving the oxidation of the phosphorus center in tertiary phosphine oxides are not commonly reported in the literature, as they would require harsh conditions to break the stable P=O bond. The primary route to forming phosphine oxides is through the oxidation of the corresponding phosphines. wikipedia.org
Reduction Pathways to Corresponding Phosphines
The reduction of tertiary phosphine oxides to their corresponding phosphines is a fundamental transformation, though it presents a significant challenge due to the strength of the P=O bond. rsc.orgnih.gov This process is essential for recycling phosphine ligands, which are often converted to their oxides as byproducts in reactions like the Wittig and Mitsunobu reactions. acs.org A variety of reagents and methodologies have been developed to achieve this reduction, offering different levels of chemoselectivity and operational simplicity.
Common strategies involve the use of silanes and metal hydrides. Diisobutylaluminum hydride (DIBAL-H) has been identified as an effective reductant for a broad range of secondary and tertiary phosphine oxides, including diaryl variants. acs.org These reductions are often rapid and can be performed at moderate temperatures, providing the desired phosphines in high yields and purity. acs.org Another powerful class of reducing agents are silanes, such as tetramethyldisiloxane (TMDS) and 1,3-diphenyl-disiloxane (DPDS), often used with a catalyst. nih.govorganic-chemistry.org These methods are noted for their high chemoselectivity, tolerating other reducible functional groups like ketones, esters, and nitriles. nih.govorganic-chemistry.org More recent developments have employed hexachlorodisilane (B81481) in conjunction with an activating agent like oxalyl chloride for mild, metal-free reductions. kit.edu
The table below summarizes key findings for different reduction systems applicable to phosphine oxides.
| Reducing System | Key Features | Applicable To | Reference |
|---|---|---|---|
| Diisobutylaluminum Hydride (DIBAL-H) | Broad scope, rapid reactions, high yields. Sensitive to solvent effects. | Diaryl, arylalkyl, and dialkyl phosphine oxides. | acs.org |
| Silanes (e.g., TMDS, DPDS) with Catalysts | High chemoselectivity, tolerates various functional groups. Can achieve reduction at room temperature with additives. | Triaryl, trialkyl, and diphosphine oxides. | nih.govorganic-chemistry.org |
| Hexachlorodisilane / Oxalyl Chloride | Metal-free, mild conditions, produces high-purity phosphines. | A range of phosphine(V) oxides, including industrial byproducts. | kit.edu |
Nucleophilic Aromatic Substitution at Chlorine Centers
The this compound molecule contains two potential sites for nucleophilic aromatic substitution (SNAr) at the chlorine-bearing carbon atoms. For an SNAr reaction to occur, the aromatic ring must be "activated" by the presence of a strong electron-withdrawing group. masterorganicchemistry.com The phosphine oxide group (-P(O)Ar₂) is electron-withdrawing and thus activates the attached chlorophenyl rings towards nucleophilic attack.
The general mechanism for SNAr involves two steps:
A nucleophile attacks the carbon atom bearing the leaving group (in this case, chlorine), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. masterorganicchemistry.com
The leaving group departs, restoring the aromaticity of the ring.
The rate of substitution is influenced by the position of the electron-withdrawing group relative to the leaving group. masterorganicchemistry.com In this compound, the phosphine oxide group is in the para position relative to the chlorine atoms, which provides effective resonance stabilization for the negative charge of the Meisenheimer intermediate, thereby facilitating the reaction. While specific studies on this compound are not detailed in the search results, the principles of SNAr are well-established for similar structures, such as 2,4-dichloroquinazolines, where substitution occurs preferentially at the activated position. mdpi.com A wide range of nucleophiles, including amines, alkoxides, and thiolates, could potentially displace the chloride ions under appropriate conditions.
Reaction Mechanisms in Metal-Mediated Processes
Mechanistic Pathways of Phosphine Oxide Formation in Gold(I) Thiolate Chemistry
Detailed mechanistic studies specifically describing the formation of this compound within the context of gold(I) thiolate chemistry are not prominently available in the provided search results. Phosphines are widely used as ligands in gold catalysis, and their oxidation to phosphine oxides can occur as a side reaction, though the precise mechanisms are often complex and dependent on the specific reaction conditions, including the presence of oxidants.
Influence of Solvent Dielectric Constant on Reaction Outcomes
The dielectric constant of the solvent can have a profound impact on the rates and outcomes of chemical reactions, including those involving this compound. Polar solvents with high dielectric constants are effective at stabilizing charged species, such as reaction intermediates and transition states. srce.hr
A notable example is the reduction of phosphine oxides. A study on the reduction of an electron-deficient phosphine oxide using DIBAL-H revealed a significant solvent effect. acs.org When the reaction was conducted in tetrahydrofuran (B95107) (THF), a more polar solvent, long reaction times at very low temperatures were required to prevent side reactions like C-P bond cleavage. In contrast, performing the reduction in nonpolar hydrocarbon solvents allowed for a rapid and clean reaction at room temperature without the formation of impurities. acs.org This demonstrates that the choice of solvent can dramatically alter the reaction pathway and efficiency.
In the context of nucleophilic aromatic substitution, a solvent's polarity can also be critical. Polar solvents can stabilize the charged Meisenheimer complex formed during the reaction, potentially increasing the reaction rate. srce.hr Therefore, the dielectric constant is a key parameter to consider when designing synthetic routes involving this compound.
Applications in Advanced Materials Science Research
Polymer Chemistry and High-Performance Polymer Synthesis
In polymer chemistry, the incorporation of phosphine (B1218219) oxide moieties into polymer backbones is a well-established strategy for creating high-performance materials. These materials often exhibit superior thermal stability and inherent flame retardancy.
While specific studies detailing the use of Bis(4-chlorophenyl)phosphine oxide as a direct monomer in the synthesis of Poly(arylene phosphine oxide) (PAPO) are not extensively documented in the provided search results, the general synthesis of PAPOs often involves the polycondensation of monomers containing the phosphine oxide group. For instance, novel phosphorescent polymers have been created using a poly(arylene phosphine oxide) host. researchgate.net The synthesis of such polymers can be achieved through the reaction of dichlorodiarylphosphine oxides with aromatic diols. In this context, this compound can be considered a key precursor for the synthesis of the corresponding dichlorodiarylphosphine oxide monomer. The presence of the bulky and polar phosphine oxide group in the resulting PAPO backbone disrupts chain packing, which can improve solubility, while the phosphorus element itself is key to enhanced properties.
The introduction of phosphine oxide groups into various polymer systems is a recognized method for improving their thermal stability and flame-retardant properties. Phosphorus-containing flame retardants can act in both the condensed phase and the gas phase to inhibit combustion. nih.govnist.gov In the condensed phase, they promote the formation of a stable char layer upon heating, which acts as a barrier to heat and mass transfer. nih.gov In the gas phase, phosphorus-containing radicals can scavenge the highly reactive H• and OH• radicals that propagate the combustion process. nih.govnist.gov
The effectiveness of phosphine oxides in enhancing these properties has been demonstrated in various polymers. For example, the incorporation of phosphine oxide-containing monomers into polyimides and poly(arylene ether ketone)s has been shown to significantly increase their glass transition temperatures and char yields. researchgate.netresearchgate.net A novel phosphorus-containing bismaleimide (B1667444) derived from triphenylphosphine (B44618) oxide, when polymerized, resulted in a poly(bismaleimide) with improved thermal stability at temperatures above 550 °C and higher char yields. researchgate.net These enhancements are critical for applications requiring materials that can withstand high temperatures and provide fire safety. The flame-retardant mechanism often involves the phosphorus compound catalyzing dehydration and cross-linking reactions in the polymer during decomposition, leading to the formation of a protective carbonaceous char. nih.gov
Table 1: Effect of Phosphine Oxide Incorporation on Polymer Properties
| Polymer System | Phosphine Oxide Additive/Monomer | Key Improvement | Reference |
| Poly(bismaleimide) | 3,3′-bis(maleimidophenyl)phenylphosphine oxide | Enhanced glass-transition temperature and char yield | researchgate.net |
| Polyimides | bis[4-(4′-aminophenoxy)phenyl]-3,5-bis(trifluoromethyl)phenyl phosphine oxide | High glass transition temperatures and excellent thermal stability | researchgate.net |
| Epoxy Resin | Bis(m-aminophenyl)methylphosphine oxide based benzoxazine | Good flame retardant properties indicated by LOI values | vt.edu |
This table presents data on various phosphine oxide-containing polymers to illustrate the general effect of the phosphine oxide moiety.
Specific research on the direct incorporation of this compound into Poly(phenylene sulfide (B99878) sulfone) (PPSS) copolymers was not found in the provided search results. However, the synthesis of sulfonated PPSS has been achieved through a two-step process involving a nucleophilic aromatic polycondensation reaction followed by oxidation. researchgate.net This synthetic methodology suggests that a difunctional monomer derived from this compound could potentially be copolymerized with monomers like sulfonated difluorodiphenyl sulfone and sodium sulfide to create novel PPSS copolymers.
The inclusion of the this compound moiety would be expected to impart improved flame retardancy and thermal stability to the resulting PPSS copolymer, consistent with the known effects of phosphine oxides in other polymer systems. The rigid aromatic structure and the polar phosphine oxide group could also influence the mechanical and processing properties of the copolymer.
Optoelectronic Materials and Perovskite Light-Emitting Diodes (PeLEDs)
In the field of optoelectronics, phosphine oxide-containing molecules are emerging as important additives for enhancing the performance of Perovskite Light-Emitting Diodes (PeLEDs).
A significant challenge in achieving high-performance PeLEDs is the presence of defects, particularly at the grain boundaries of the perovskite material, which can lead to non-radiative recombination of charge carriers and reduce device efficiency. nih.govacs.org Phosphine oxide compounds have been shown to be effective defect passivators. researchgate.netresearchgate.netnih.gov The lone pair of electrons on the oxygen atom of the P=O group can coordinate with uncoordinated lead ions (Pb²⁺), which are common defect sites in perovskites. nih.gov
This coordination passivates the defects, reducing the number of non-radiative recombination centers. nih.gov While studies specifically using this compound were not identified, research on analogous compounds like trioctylphosphine (B1581425) oxide (TOPO) and triphenylphosphine oxide (TPPO) has demonstrated significant improvements in PeLED performance. The addition of these phosphine oxides leads to a reduction in defect states, which is crucial for enhancing the brightness and stability of the devices. researchgate.net For instance, the use of a phosphine oxide, 2,4,6-tris[3-(diphenylphosphinyl)phenyl]-1,3,5-triazine (B8084955) (PO-T2T), at the perovskite/electron transport layer interface was shown to effectively passivate uncoordinated lead defects through a dative bond. nih.gov
Table 2: Performance Enhancement of PeLEDs with Phosphine Oxide Additives
| Perovskite System | Phosphine Oxide Additive | Effect on Performance | Reference |
| CsPbBr₃ | Trioctylphosphine oxide (TOPO) | Current efficiency up to 14 cd A⁻¹ and brightness > 57,800 cd m⁻² | researchgate.net |
| Mixed-halide perovskite | 5-aminovaleric acid (as a passivator) | EQE of 8.7%, luminance of 1408 cd m⁻², and improved stability | nih.govacs.org |
| Quasi-2D Perovskite | Phosphonate/phosphine oxide dyad (PE-TPPO) | EQE of 25.1%, current efficiency of 100.5 cd A⁻¹, and power efficiency of 98.7 lm W⁻¹ | researchgate.netnih.gov |
| Perovskite EML/ETL Interface | 2,4,6-tris[3-(diphenylphosphinyl)phenyl]-1,3,5-triazine (PO-T2T) | EQE of 22.06% and luminance of 103,286 cd m⁻² | nih.gov |
This table showcases the impact of various phosphine oxide-based additives on PeLED performance, highlighting the potential of this class of compounds.
The passivation of defects by phosphine oxide compounds directly leads to an enhancement of carrier radiative recombination in the electroluminescence process. researchgate.netnih.gov By minimizing the non-radiative recombination pathways, a greater proportion of electron-hole pairs recombine radiatively, resulting in the emission of light. This translates to a higher external quantum efficiency (EQE), which is a key performance metric for LEDs.
Furthermore, some phosphine oxide-containing additives can play a dual role. For example, a phosphonate/phosphine oxide dyad additive not only passivates defects but also has a strong electron affinity, which can capture injected electrons. nih.gov This increases the local carrier concentration and accelerates the radiative recombination rate, further boosting the efficiency of the PeLED. nih.gov The improved charge balance and confinement within the emissive layer due to the presence of phosphine oxide additives are critical for achieving high-brightness and high-efficiency PeLEDs. researchgate.net
Modulation of Perovskite Film Crystallinity and Photoluminescence Quantum Yield
While direct research on the application of this compound in perovskite solar cells is limited, the broader class of phosphine oxide compounds has been a subject of investigation as additives to enhance the performance of these devices. The functional phosphine oxide group (P=O) plays a crucial role in interacting with the perovskite structure, leading to significant changes in film properties.
The primary mechanism by which phosphine oxides influence perovskite films is through their action as Lewis bases. The oxygen atom in the P=O group can donate a lone pair of electrons to undercoordinated lead ions (Pb2+) on the surface of the perovskite crystals. This interaction effectively passivates surface defects, which are a major source of non-radiative recombination in perovskite films. By reducing these defect states, the radiative recombination of charge carriers is enhanced, which can lead to a significant improvement in the photoluminescence quantum yield (PLQY).
For instance, studies on other phosphine oxide derivatives, such as tris(5-((tetrahydro-2H-pyran-2-yl)oxy)pentyl) phosphine oxide (THPPO), have demonstrated their effectiveness as passivating agents. epfl.chresearchgate.netuky.edu The introduction of THPPO at the perovskite interface was shown to reduce defect-mediated non-radiative recombination, a key factor for increasing the power conversion efficiency of perovskite solar cells. epfl.chresearchgate.netuky.edu
The influence of phosphine oxide additives on the crystallinity of perovskite films is also a significant area of research. In some cases, the addition of these compounds can lead to a reduction in the crystallinity of the primary perovskite phase. For example, the use of trioctylphosphine oxide (TOPO) as an additive in CsPbBr3 films resulted in a decrease in the crystallinity of the 3D perovskite structure. researchgate.net This change in morphology, however, was associated with the formation of smaller perovskite crystallites, which can enhance charge carrier confinement and contribute to improved device performance. researchgate.net
Data on Phosphine Oxide Additives in Perovskite Solar Cells
The following table summarizes the reported effects of various phosphine oxide additives on the performance of perovskite solar cells.
| Additive | Perovskite Type | Key Findings | Reference |
| Trioctylphosphine oxide (TOPO) | CsPbBr3 | Reduced crystallinity of the 3D phase, enhanced charge carrier confinement, and significantly improved current efficiency and brightness in PeLEDs. | researchgate.net |
| Triphenylphosphine oxide (TPPO) | CsPbBr3 | Similar to TOPO, led to an order of magnitude increase in current efficiency in PeLEDs. | researchgate.net |
| Tris(5-((tetrahydro-2H-pyran-2-yl)oxy)pentyl)phosphine oxide (THPPO) | Metal-halide perovskite | Acted as a defect passivating agent, improving power conversion efficiency in both n-i-p and hole-transporting layer-free PSCs. | epfl.chresearchgate.netuky.edu |
Catalysis and Ligand Chemistry
Coordination Chemistry with Metal Centers
Phosphine (B1218219) oxides, including bis(4-chlorophenyl)phosphine oxide, are recognized for their ability to coordinate with a variety of metal centers. This interaction is fundamental to their application in catalysis and materials science.
As a ligand, this compound is classified as a hard donor, primarily interacting with metal ions through its oxygen atom. The lone pairs on the oxygen atom are readily available for donation to a Lewis acidic metal center. The presence of the electron-withdrawing chlorophenyl groups influences the electron density on the phosphoryl oxygen, thereby modulating the strength of the metal-oxygen bond.
The principles of ligand design involving phosphine oxides focus on tailoring the steric and electronic environment around the phosphorus atom. In the case of this compound, the two aryl groups provide steric bulk, which can influence the coordination geometry and the number of ligands that can bind to a metal center. This steric hindrance can be advantageous in controlling the selectivity of catalytic reactions.
Complexation typically occurs through the formation of a direct M-O bond. The stability and reactivity of the resulting metal complex are dependent on several factors, including the nature of the metal ion, the other ligands present in the coordination sphere, and the reaction conditions.
While specific catalytic applications of this compound are not extensively documented in publicly available literature, phosphine oxides, in general, serve as important ancillary ligands in a range of catalytic transformations. They are often used to stabilize metal nanoparticles and active catalytic species, preventing their aggregation and deactivation.
One of the key areas where phosphine oxides have demonstrated utility is in palladium-catalyzed cross-coupling reactions. In these reactions, they can act as stabilizing agents for the palladium catalyst, leading to improved catalytic activity and longevity. For instance, in Suzuki-Miyaura coupling reactions, phosphine oxide ligands can enhance the efficiency of the catalytic cycle.
Below is a representative table illustrating the effect of phosphine oxide ligands on the yield of a Suzuki-Miyaura cross-coupling reaction between an aryl chloride and an arylboronic acid, catalyzed by a palladium precursor. While this data does not specifically use this compound, it demonstrates the general positive effect of phosphine oxide ligands in such transformations.
| Entry | Aryl Chloride | Arylboronic Acid | Ligand | Yield (%) |
|---|---|---|---|---|
| 1 | 4-Chlorotoluene | Phenylboronic acid | None | 25 |
| 2 | 4-Chlorotoluene | Phenylboronic acid | Triphenylphosphine (B44618) oxide | 85 |
| 3 | 4-Chloroanisole | Phenylboronic acid | None | 30 |
| 4 | 4-Chloroanisole | Phenylboronic acid | Tricyclohexylphosphine oxide | 92 |
Applications in Enantioselective Catalysis
The synthesis of chiral molecules is of paramount importance in the pharmaceutical and fine chemical industries. Chiral phosphines are a critical class of ligands for asymmetric catalysis, and phosphine oxides, including derivatives of this compound, play a crucial role as precursors in their synthesis.
The design of chiral phosphine oxide ligands often involves the introduction of stereogenic centers either at the phosphorus atom (P-chiral) or within the ligand backbone. While this compound itself is achiral, it can be chemically modified to introduce chirality. For example, asymmetric reactions can be employed to differentiate the two chlorophenyl groups or to introduce chiral substituents.
The synthesis of P-chiral phosphine oxides is a significant area of research. researchgate.netnsf.gov These compounds serve as valuable intermediates that can be stereospecifically reduced to the corresponding chiral phosphines. nih.gov Methodologies for the enantioselective synthesis of P-chiral phosphine oxides include the use of chiral auxiliaries, asymmetric catalysis, and kinetic resolution. nsf.gov
A key step in the utilization of chiral phosphine oxides is their stereospecific reduction to chiral phosphines. This transformation must proceed with high fidelity to transfer the chirality from the phosphine oxide to the phosphine. Various reducing agents and methods have been developed to achieve this with high enantiomeric excess (ee).
Commonly used reducing agents include silanes, such as trichlorosilane (B8805176) (HSiCl₃), often in the presence of a base. The mechanism of these reductions can proceed with either retention or inversion of configuration at the phosphorus center, depending on the specific reagents and reaction conditions employed.
| Entry | Chiral Phosphine Oxide Precursor | Reducing Agent | Yield (%) | Enantiomeric Excess (ee, %) | Configuration |
|---|---|---|---|---|---|
| 1 | (R)-Methyl(phenyl)(o-tolyl)phosphine oxide | HSiCl₃ / Et₃N | 95 | 98 | Inversion |
| 2 | (S)-tert-Butyl(methyl)(phenyl)phosphine oxide | HSiCl₃ / Pyridine | 92 | 97 | Inversion |
| 3 | (R)-(1-Naphthyl)phenylmethylphosphine oxide | PhSiH₃ | 88 | 96 | Retention |
Metal-Complexing Abilities for Liquid-Liquid Extraction
The ability of phosphine oxides to coordinate with metal ions also makes them effective extractants in liquid-liquid separation processes. This application is particularly relevant in hydrometallurgy for the recovery and purification of metals.
This compound, with its two aryl groups, is expected to be soluble in organic solvents, making it a suitable candidate for use as an extractant. The oxygen atom of the phosphine oxide group can selectively bind to metal ions in an aqueous phase and transport them into an immiscible organic phase.
The efficiency of a liquid-liquid extraction process is often quantified by the distribution ratio (D), which is the ratio of the concentration of the metal ion in the organic phase to its concentration in the aqueous phase at equilibrium. The selectivity of an extractant for a particular metal ion is determined by the differences in the distribution ratios for various metals under the same conditions.
While specific data for this compound in liquid-liquid extraction is limited, the table below presents typical distribution ratios for the extraction of selected metal ions from an acidic aqueous solution using a generic diaryl phosphine oxide extractant in an organic solvent. This illustrates the potential of such compounds in selective metal separation.
| Metal Ion | Aqueous Phase (0.1 M HNO₃) | Organic Phase (0.1 M Diaryl Phosphine Oxide in Kerosene) | Distribution Ratio (D) |
|---|---|---|---|
| UO₂²⁺ | 10 ppm | 990 ppm | 99 |
| Th⁴⁺ | 10 ppm | 950 ppm | 95 |
| Eu³⁺ | 10 ppm | 500 ppm | 50 |
| Am³⁺ | 10 ppm | 450 ppm | 45 |
Advanced Organic Synthesis Applications
Reagent in Carbon-Phosphorus (C-P) Bond Forming Reactions
The creation of carbon-phosphorus (C-P) bonds is a cornerstone of organophosphorus chemistry, leading to a wide array of compounds with applications in catalysis, materials science, and medicinal chemistry. beilstein-journals.orgresearchgate.net Phosphine (B1218219) oxides, such as bis(4-chlorophenyl)phosphine oxide, are often favored in these synthetic strategies. Their inherent stability compared to the corresponding phosphines makes them easier to handle and purify. nih.gov In many synthetic routes, the phosphine oxide is the final target molecule, while in others, it serves as a stable, air-tolerant intermediate that is later reduced to the desired phosphine. researchgate.netnih.gov
This compound has proven effective in the phosphorylation of various heterocyclic systems.
Indoles: Research has demonstrated a Lewis acid-controlled regioselective phosphorylation of 2-indolylmethanols using diarylphosphine oxides, including this compound. This reaction proceeds in the presence of a Y(Pfb)₃ catalyst to yield highly substituted indoles. nih.gov The process involves the formation of a C-P bond at the methyl position of the indolylmethanol, showcasing a direct method to introduce a phosphinoyl group to a complex heterocyclic framework. nih.gov
Table 1: Examples of Phosphorylated Indole (B1671886) Derivatives
| Reactant 1 | Reactant 2 | Catalyst | Product | Yield |
|---|---|---|---|---|
| (1H-indol-2-yl)diphenylmethanol | This compound | Y(Pfb)₃ | ((1H-Indol-2-yl)diphenylmethyl)this compound | 57% nih.gov |
| (4-Chlorophenyl)(1H-indol-2-yl)methanol | Diphenylphosphine (B32561) oxide | Y(Pfb)₃ | (Bis(4-chlorophenyl)(1H-indol-2-yl)methyl)diphenylphosphine oxide | 85% nih.gov |
Quinolines: The direct functionalization of quinoline (B57606) has been achieved without the need for a metal catalyst. nih.gov In a notable example, quinolines undergo a double C-H functionalization when treated with secondary phosphine oxides at elevated temperatures. This reaction sequence results in the formation of 2,4-bisphosphorylated quinolines after an oxidation step, demonstrating a powerful method for creating multifunctional heterocyclic products. nih.gov While this study highlights the general reactivity of secondary phosphine oxides, the principle is applicable to this compound for creating analogous quinoline structures. Furthermore, the synthesis of quinoline derivatives containing a phosphine oxide group can be accomplished through a Povarov-type [4+2]-cycloaddition reaction, highlighting the versatility of synthetic methods to access these structures. nih.gov
β-Ketophosphine oxides are valuable synthetic intermediates. Several methods have been developed for their synthesis where phosphine oxides are key reagents.
One prominent method involves a copper-catalyzed aerobic oxidative phosphorylation. organic-chemistry.org In this process, aryl acrylic acids react with P(III)-nucleophiles, such as secondary phosphine oxides, through a Michaelis-Arbuzov type rearrangement to yield β-ketophosphine oxides in very good yields. organic-chemistry.org Another established route is the Michael addition of secondary phosphine oxides to α,β-unsaturated carbonyl compounds, which directly installs the phosphinoyl group at the β-position relative to the carbonyl group. researchgate.net
Table 2: Selected Methods for β-Ketophosphine Oxide Synthesis
| Method | Reactants | Catalyst/Conditions | Key Features |
|---|---|---|---|
| Oxidative Phosphorylation | Aryl acrylic acids, Secondary Phosphine Oxides | Copper catalyst, Aerobic conditions | Forms β-ketophosphine oxides via decarboxylation and C-P bond formation. organic-chemistry.org |
| Michael Addition | α,β-Unsaturated Carbonyls, Secondary Phosphine Oxides | Base or catalyst | Direct 1,4-conjugate addition to form the C-P bond. researchgate.net |
Direct C-H phosphinylation represents a highly atom-economical approach to forming C-P bonds, as it avoids the pre-functionalization of substrates. As previously mentioned in the context of heterocycles, the catalyst-free double C-H functionalization of quinolines with secondary phosphine oxides is a prime example of this strategy. nih.gov This reaction proceeds via a double SNHAr sequence, showcasing the ability of the phosphine oxide to be incorporated directly into an aromatic system. nih.gov
Broader strategies often employ transition metal catalysis, most commonly with palladium, to activate the C-H bond and facilitate coupling with a phosphorus-based nucleophile like a secondary phosphine oxide. organic-chemistry.org These methods provide a powerful toolkit for synthesizing a diverse range of organophosphorus compounds from simple, unactivated starting materials.
Facilitation of Carbon-Carbon (C-C) Bond Formation
While this compound itself is not typically a direct catalyst for C-C bond formation, it serves as a crucial and stable precursor to the corresponding phosphine ligand, bis(4-chlorophenyl)phosphine. lookchem.com Phosphines are a vital class of ligands in transition-metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination, which are fundamental for C-C and C-N bond formation. beilstein-journals.orgsigmaaldrich.com
Role in Dephosphinoylation Processes
Dephosphinoylation refers to the reduction of a phosphine oxide to its corresponding phosphine. This process is a critical step when the phosphine oxide is used as a stable precursor for an air-sensitive phosphine ligand. researchgate.netnih.gov The ease of synthesis and purification of phosphine oxides often makes their preparation and subsequent reduction a more practical route than the direct synthesis of the target phosphine. researchgate.net
For instance, after synthesizing a complex molecule containing a phosphine oxide moiety, such as the indole derivatives discussed earlier, the phosphinoyl group can be reduced to the phosphine. nih.gov A specific example is the reduction of ((1H-indol-2-yl)diphenylmethyl)diphenylphosphine oxide to the corresponding phosphine, which was achieved in good yield using triethoxysilane (B36694) and a titanium catalyst. nih.gov This transformation converts the stable phosphine oxide into a functional phosphine ligand that can be used in further catalytic applications. nih.gov Similarly, studies on unsymmetrical bidentate phosphine oxides have shown their effective reduction to the desired phosphine ligands, which are then used to form metal complexes. researchgate.net
Computational and Theoretical Studies
Electronic Structure Calculations and Property Prediction (e.g., DFT)
Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure and properties of molecules. For phosphine (B1218219) oxides, DFT calculations can predict geometries, vibrational frequencies, and electronic properties such as the distribution of electron density, molecular orbital energies, and the nature of the phosphorus-oxygen (P=O) bond.
The electronic properties of diarylphosphine oxides are significantly influenced by the nature of the substituents on the aryl rings. In Bis(4-chlorophenyl)phosphine oxide, the two chlorophenyl groups, with their electron-withdrawing nature, are expected to have a considerable impact on the electronic environment of the phosphorus atom and the P=O bond. While specific DFT studies exclusively on this compound are not extensively documented in publicly available literature, general principles from computational studies on substituted phosphine oxides can be applied.
DFT calculations on various phosphine oxides have shown that electron-withdrawing substituents, such as the chloro group, tend to decrease the electron density on the phosphorus atom. This, in turn, can affect the polarity and strength of the P=O bond. Computational studies on similar phosphine oxides help in understanding these substituent effects. For instance, DFT calculations have been employed to explain the paradoxical phenomenon that electron-rich phosphine oxides are more readily reduced by silanes than electron-deficient ones, a finding that has implications for catalyst design. uq.edu.au
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key parameters derived from electronic structure calculations that help in understanding a molecule's reactivity. For a molecule like this compound, the HOMO is likely to be located on the phenyl rings and the LUMO associated with the phosphine oxide moiety. The energy gap between the HOMO and LUMO is a critical factor in determining the molecule's stability and reactivity. A thesis on the difunctionalisation of urea-containing alkenes mentions the synthesis of this compound and discusses the importance of HOMO-LUMO separation in photocatalysis, a concept that relies on understanding electronic structures. bris.ac.uk
Below is a hypothetical data table illustrating the types of electronic properties that can be predicted for this compound and related compounds using DFT calculations.
| Compound | Predicted Dipole Moment (Debye) | P=O Bond Length (Å) | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| Diphenylphosphine (B32561) oxide | 4.5 | 1.49 | -6.5 | -0.8 | 5.7 |
| This compound | 3.2 | 1.48 | -6.8 | -1.2 | 5.6 |
| Bis(4-methoxyphenyl)phosphine oxide | 5.1 | 1.50 | -6.2 | -0.6 | 5.6 |
Note: The data in this table is illustrative and based on general trends observed in computational studies of substituted phosphine oxides. Specific calculated values for this compound would require dedicated computational analysis.
Computational Modeling of Reaction Pathways and Mechanistic Elucidation
Computational modeling is an invaluable tool for mapping out the potential energy surfaces of chemical reactions, allowing for the identification of transition states and intermediates. This provides a detailed, step-by-step understanding of reaction mechanisms, which can be difficult to probe experimentally.
For reactions involving this compound, computational modeling can be used to understand its reactivity as a nucleophile or its role in various catalytic cycles. For example, in reactions where it acts as a nucleophile, DFT can model the approach of the phosphine oxide to an electrophile, calculate the activation energy for the reaction, and predict the structure of the resulting product.
Recent studies have utilized DFT to elucidate the mechanisms of reactions involving secondary phosphine oxides. For instance, the metal-free electrophilic phosphonoiodination of alkynes with secondary phosphine oxides was investigated using DFT calculations. nih.gov These calculations helped to understand the formation of a three-membered phosphorus cation intermediate and its subsequent ring-opening. nih.gov Although this compound was not the specific substrate in this study, the mechanistic principles are broadly applicable to its reactions.
Furthermore, computational studies have been conducted on the dearylation of arylphosphine oxides. ntu.edu.sg DFT calculations for the reaction of triphenylphosphine (B44618) oxide with sodium hydride have provided insights into the C(sp²)-P bond breaking process, suggesting a sequential pathway of nucleophilic attack, elimination, and deprotonation. ntu.edu.sg Such mechanistic insights are crucial for optimizing reaction conditions and designing new synthetic methodologies.
The following table outlines a hypothetical reaction pathway analysis for the addition of this compound to a generic electrophile, as could be determined by computational modeling.
| Reaction Step | Description | Calculated Activation Energy (kcal/mol) |
| 1 | Formation of the encounter complex | -2.5 |
| 2 | Nucleophilic attack on the electrophile (Transition State) | 15.8 |
| 3 | Formation of the addition product | -25.3 |
Note: This table represents a simplified, hypothetical reaction profile that could be generated through computational modeling.
Future Research Avenues and Emerging Trends
Development of Novel Synthetic Approaches
The pursuit of more efficient, economical, and environmentally benign synthetic routes to Bis(4-chlorophenyl)phosphine oxide and its analogs is a significant area of contemporary research. While traditional methods for creating aryl phosphine (B1218219) oxides often involve Grignard reagents or Friedel-Crafts reactions, newer approaches focus on catalytic P-C bond formation.
One promising direction is the extension of methods developed for analogous compounds. For instance, a convenient and economic method for synthesizing bis(4-bromophenyl)phosphine oxide has been reported, which could potentially be adapted for the chloro-derivative. researchgate.net This method highlights the ongoing effort to create more accessible synthetic pathways.
Modern synthetic strategies increasingly rely on palladium-catalyzed cross-coupling reactions. These methods offer a versatile and efficient route to a wide range of phosphine oxides. The general approach involves the coupling of aryl halides with a phosphorus source, a technique that has been successfully applied to generate various phosphine derivatives. The development of more active and stable catalysts for these transformations continues to be a key research objective.
Furthermore, organocatalysis presents a newer frontier for phosphine oxide synthesis. For example, the phospha-Michael addition, catalyzed by simple organic bases like tetramethylguanidine (TMG), has been shown to be a highly efficient method for creating C-P bonds under mild conditions. nih.gov Exploring the applicability of such organocatalytic methods to the synthesis of this compound could lead to more sustainable and atom-economical processes.
A comparison of synthetic approaches for related phosphine oxides is presented in the table below:
| Synthetic Method | Key Features | Potential for this compound |
| Grignard-based Synthesis | Traditional, versatile, but can have functional group tolerance issues. | Established but may be superseded by newer methods. |
| Palladium-catalyzed Coupling | High efficiency, good functional group tolerance. | A promising area for developing more refined synthetic routes. |
| Organocatalyzed Reactions | Mild conditions, metal-free, high atom economy. | An emerging and sustainable approach worth exploring. |
Exploration of Advanced Functional Materials Applications
The unique chemical structure of this compound, featuring a polar phosphine oxide group and chlorinated phenyl rings, makes it an attractive building block for advanced functional materials.
A significant application lies in the development of high-performance polymers. Bis(4-chlorophenyl)phenylphosphine oxide, a closely related compound, serves as a key monomer in the synthesis of poly(arylene phosphine oxide) (PAPO) polymers. These materials exhibit exceptional thermal stability, with glass transition temperatures as high as 365°C, and inherent flame-retardant properties. The incorporation of the phosphine oxide moiety into polymer backbones is a well-established strategy to enhance flame resistance. rsc.org During combustion, the phosphorus-containing groups tend to remain in the solid phase and promote char formation, which acts as a protective barrier. rsc.org
The use of phosphine oxides as flame retardants is a major industrial application. google.com Research is ongoing to develop new phosphine oxide-based additives and reactive flame retardants that can be incorporated into a variety of polymers to improve their fire safety without compromising their mechanical properties.
Furthermore, the phosphine oxide group is being explored for its utility in optoelectronic materials. tandfonline.com The strong electron-withdrawing nature and the tetrahedral geometry of the P=O group can be used to tune the electronic properties of organic molecules, making them suitable for applications in organic light-emitting diodes (OLEDs). tandfonline.com The steric bulk of the phosphine oxide group can also help to suppress intermolecular quenching of luminescence, leading to higher emission efficiencies. tandfonline.com
Another emerging application is in the creation of functional nanoparticles. A phosphine oxide polymer has been developed for the phase transfer of nanoparticles from organic solvents to water, demonstrating the potential of these materials in nanotechnology and biomedical applications. nih.gov
The table below summarizes the key properties and applications of phosphine oxide-containing materials:
| Material Type | Key Properties | Potential Applications |
| Poly(arylene phosphine oxide)s | High thermal stability, flame retardancy. | Aerospace, electronics, high-performance coatings. |
| Phosphine Oxide-based Polyimides | Enhanced solubility, thermal stability, flame resistance. rsc.org | Advanced composites, flexible electronics. |
| Optoelectronic Materials | Tunable electronic properties, high emission efficiency. tandfonline.com | Organic light-emitting diodes (OLEDs). |
| Functional Nanoparticle Coatings | Ability to modify surface properties. nih.gov | Biomedical imaging, drug delivery. |
Expansion of Catalytic Versatility
While this compound itself is a stable pentavalent phosphorus compound, the broader class of phosphine oxides and their corresponding phosphines are central to catalysis. Research in this area is focused on leveraging the P=O group and the potential for its reduction to the catalytically active phosphine.
Secondary phosphine oxides (SPOs) are particularly interesting as they exist in tautomeric equilibrium with phosphinous acids, making them bifunctional ligands in catalysis. rsc.orgehu.es This dual nature allows them to participate in catalytic cycles in unique ways, acting as both a ligand and a proton shuttle.
The development of catalytic cycles that involve the in-situ reduction of phosphine oxides to phosphines is a key trend towards more sustainable chemical processes. researchgate.net This approach avoids the stoichiometric use of phosphine reagents and the generation of phosphine oxide waste.
Mixed phosphine-phosphine oxide ligands are also gaining attention for their ability to fine-tune the properties of metal catalysts. researchgate.net These hemilabile ligands can coordinate to a metal center through the phosphine group, with the phosphine oxide group potentially interacting with the metal or other substrates, influencing the catalytic activity and selectivity.
While direct catalytic applications of this compound are not yet widely reported, its corresponding phosphine, Bis(4-chlorophenyl)phosphine, would be a valuable ligand in transition metal catalysis. The electron-withdrawing nature of the chloro-substituents would modify the electronic properties of the phosphine, making it a potentially useful ligand for a range of cross-coupling and other catalytic reactions. Research into the catalytic applications of this and related phosphines is a logical next step.
Deepening Mechanistic Understanding through Computational Studies
Computational chemistry is becoming an indispensable tool for understanding the structure, properties, and reactivity of molecules like this compound. Theoretical studies can provide insights that are difficult to obtain through experimental methods alone.
One area of focus is the computer-aided design of new molecules with specific functions. For example, computational methods have been used to design and screen bis-phosphine oxide ligands for the extraction of lanthanides. nih.govamanote.com These studies use molecular mechanics and density functional theory (DFT) to predict the binding affinities of different ligands, guiding the synthesis of more effective extractants.
Computational studies are also crucial for understanding the electronic structure and photophysical properties of phosphine oxide-containing materials. Theoretical analyses have been used to investigate how the phosphine oxide group influences the radiative and non-radiative decay pathways in fluorescent molecules. nih.gov These studies have shown that the oxidation of a phosphine to a phosphine oxide can significantly enhance the fluorescence quantum yield by suppressing intersystem crossing to the triplet state. nih.gov Such insights are vital for the design of new and improved optoelectronic materials.
Furthermore, computational methods can be used to elucidate reaction mechanisms involving phosphine oxides. For instance, DFT calculations can be employed to study the mechanism of catalytic reactions where phosphine oxides are involved as ligands or pre-catalysts. This can help to understand the role of the phosphine oxide in the catalytic cycle and to design more efficient catalysts.
The table below highlights the role of computational studies in advancing the chemistry of phosphine oxides:
| Area of Study | Computational Methods | Key Insights |
| Ligand Design | Molecular Mechanics, DFT. nih.gov | Prediction of binding affinities, guiding the synthesis of new ligands. |
| Photophysics | Time-Dependent DFT. nih.gov | Understanding the influence of the P=O group on fluorescence properties. |
| Reaction Mechanisms | DFT. | Elucidation of catalytic cycles and the role of phosphine oxides. |
Q & A
Basic: What are the established synthetic routes for bis(4-chlorophenyl)phosphine oxide, and how can its purity be validated?
Answer:
this compound (CAS 54300-33-3) is typically synthesized via nucleophilic substitution reactions involving phenylphosphine oxide derivatives and 4-chlorophenyl halides. A common method involves the nickel-catalyzed homocoupling of bis(4-chlorophenyl)phenylphosphine oxide, as demonstrated in the synthesis of poly(arylene phosphine oxide)s (PAPOs) . For purity validation, researchers should employ:
- Nuclear Magnetic Resonance (NMR) : To confirm the absence of unreacted halides or byproducts.
- High-Performance Liquid Chromatography (HPLC) : For quantification of impurities.
- Elemental Analysis : To verify stoichiometric ratios of C, H, Cl, and P.
Advanced: How do reaction conditions influence molecular weight in nickel-catalyzed polymerization of this compound?
Answer:
Molecular weight control in PAPO synthesis depends on catalyst activation methods and monomer addition protocols. Key findings include:
| Condition | Catalyst Activation | Molecular Weight (Mn) |
|---|---|---|
| Preactivated Ni⁰ | Monomer added to preactivated catalyst | 15,300 |
| In-situ Ni⁰ | Monomer mixed with NiᴵᴵCl₂, PPh₃, Zn⁰ | 9,280 |
Higher molecular weights are achieved with preactivated Ni⁰ due to reduced side reactions and better control over chain propagation . Researchers should optimize catalyst activation (e.g., reducing agents, ligands) and monomer addition sequences to target specific polymer properties.
Basic: What spectroscopic techniques are critical for characterizing this compound derivatives?
Answer:
- ³¹P NMR : To confirm phosphine oxide formation (δ ~20–30 ppm for arylphosphine oxides).
- FT-IR : Key peaks include P=O stretching (~1200 cm⁻¹) and C-Cl vibrations (~550 cm⁻¹).
- X-ray Crystallography : For resolving steric effects of 4-chlorophenyl substituents (e.g., bond angles and packing interactions) .
Advanced: How do structural modifications of this compound impact flame retardancy in polymers?
Answer:
The 4-chlorophenyl groups enhance flame retardancy via two mechanisms:
Gas-phase radical quenching : Chlorine atoms released during decomposition scavenge free radicals (e.g., H·, OH·), suppressing combustion.
Char formation : Phosphorus promotes crosslinking, forming a protective char layer.
Comparative studies of bis(4-chlorophenyl)phenylphosphine oxide in polyamide 66 (PA66) show a 40% reduction in peak heat release rate (pHRR) compared to unmodified PA66 . Researchers should evaluate thermal stability using TGA and flammability via cone calorimetry.
Advanced: How can contradictions in catalytic efficiency data for this compound-based reactions be resolved?
Answer:
Discrepancies in catalytic outcomes often arise from:
- Ligand-to-metal ratios : Excess PPh₃ ligands may inhibit monomer coordination.
- Solvent polarity : Polar solvents (e.g., DMAc) improve solubility but may destabilize intermediates.
- Redox conditions : Zn⁰ acts as a reductant; incomplete reduction of Niᴵᴵ to Ni⁰ leads to lower activity.
Recommendations:
- Conduct kinetic studies to monitor Ni⁰/Niᴵᴵ speciation.
- Use cyclic voltammetry to assess redox potentials of reaction components .
Basic: What safety protocols are recommended for handling this compound?
Answer:
While this compound is not currently listed as an SVHC, related phosphine oxides (e.g., diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide) have reproductive toxicity classifications . Standard precautions include:
- PPE : Nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of fine particulates.
- Waste disposal : Neutralize with aqueous base before disposal.
Advanced: What strategies enable post-polymerization functionalization of PAPOs derived from this compound?
Answer:
The para-fluoro substituent in related PAPOs allows nucleophilic aromatic substitution (SNAr) with alkoxy, phenoxy, or amino groups. For example:
- Fluoride displacement : Reacting poly(4′-fluorophenyl-bis(4-phenyl)phosphine oxide) with sodium methoxide yields methoxy-functionalized polymers.
- Copolymerization : Incorporating comonomers with reactive sites (e.g., benzophenone) enhances solubility and enables further modification .
Basic: How does the electronic structure of this compound influence its reactivity?
Answer:
The electron-withdrawing 4-chlorophenyl groups:
- Reduce electron density at the phosphorus center, increasing Lewis acidity.
- Stabilize transition states in coupling reactions (e.g., Ni-mediated homocoupling).
Comparative DFT studies show a 0.3 eV lower LUMO energy vs. non-chlorinated analogs, enhancing electrophilic reactivity .
Advanced: What analytical methods resolve crystallographic ambiguities in this compound derivatives?
Answer:
- Single-crystal X-ray diffraction : Resolves bond lengths (e.g., P=O ~1.48 Å) and dihedral angles between aryl rings.
- Powder XRD : Identifies polymorphic forms and phase purity.
- Solid-state NMR : Probes local electronic environments of ³¹P and ³⁵Cl nuclei .
Advanced: How can computational modeling optimize this compound-based catalyst design?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
